molecular formula C28H33N7O3 B611894 (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide CAS No. 1957203-01-8

(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Cat. No. B611894
M. Wt: 515.62
InChI Key: KPABJHHKKJIDGX-JOCHJYFZSA-N
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Description

YKL-5-124 is a potent and highly selective covalent CDK7 inhibitor which causes arrest at the G1/S transition and inhibition of E2F-driven gene expression. This results in no change to RNA polymerase II C-terminal domain phosphorylation.

Scientific Research Applications

  • Pyrimidiopyrazole derivatives, synthesized using similar acrylamide structures, have shown significant antitumor activity. For instance, a study by Fahim, Elshikh, and Darwish (2019) demonstrated outstanding in vitro antitumor activity against HepG2 cell lines. The molecular docking using Auto Dock tools for pyrazole derivatives indicated interaction energy scores that suggest potential for antitumor applications (Fahim, Elshikh, & Darwish, 2019).

  • In the synthesis of heterocyclic compounds, such as pyrazolo[3,4-d]pyridazines, pyrazoles play a significant role in contributing to diverse biological activities. This includes applications as antipyretic, analgesic drugs, and as agents in organic synthesis. A study by Zaki, Sayed, and Elroby (2016) explored the synthesis and biological activity of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, highlighting the versatility of pyrazole-based compounds (Zaki, Sayed, & Elroby, 2016).

  • Similarly, Gouda, Berghot, Abd El-Ghani, and Khalil (2010) synthesized new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety. These compounds were evaluated as antimicrobial agents, with some showing promising activities. This research underscores the potential of pyrazole derivatives in developing new antimicrobial treatments (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

  • In another study, Mohamed and El-Sayed (2019) used similar acrylamide structures in the synthesis of novel indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives. These compounds were investigated for their antioxidant activity, indicating the role of such chemical structures in developing antioxidant agents (Mohamed & El-Sayed, 2019).

properties

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABJHHKKJIDGX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Citations

For This Compound
1
Citations
CM Olson, Y Liang, A Leggett, WD Park, L Li… - Cell chemical …, 2019 - cell.com
Cyclin-dependent kinase 7 (CDK7) regulates both cell cycle and transcription, but its precise role remains elusive. We previously described THZ1, a CDK7 inhibitor, which dramatically …
Number of citations: 107 www.cell.com

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